1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide
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Overview
Description
1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide: is a complex organic compound that features a benzofuran moiety linked to an indoline structure via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide typically involves the following steps:
Formation of Benzofuran-2-carbonyl Chloride: This intermediate is prepared by reacting benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The benzofuran-2-carbonyl chloride is then reacted with N-ethylindoline-2-carboxamide in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can be employed to modify the carbonyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The binding of the compound to its targets can trigger signaling pathways that lead to cellular responses such as apoptosis or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1-benzofuran-2-yl derivatives: These compounds share the benzofuran moiety and have been studied for their antimicrobial and antioxidant activities.
Benzofuran-2-carbonyl chloride: This intermediate is used in the synthesis of various benzofuran derivatives.
Uniqueness
1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide is unique due to its specific combination of the benzofuran and indoline structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1-benzofuran-2-carbonyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-2-21-19(23)16-11-13-7-3-5-9-15(13)22(16)20(24)18-12-14-8-4-6-10-17(14)25-18/h3-10,12,16H,2,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBKNHLFQKZCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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